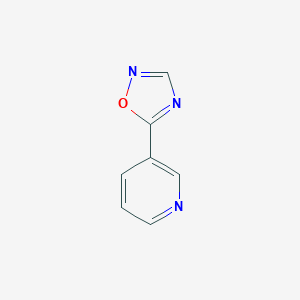

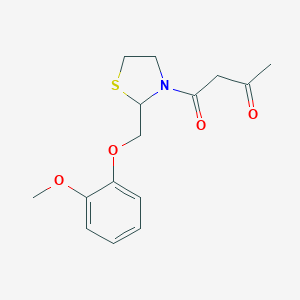

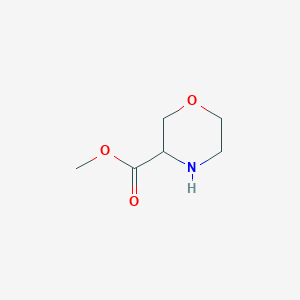

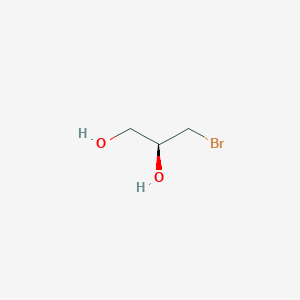

![molecular formula C17H15NO3 B154055 2H-Indol-2-one, 4-[2-(benzoyloxy)ethyl]-1,3-dihydro- CAS No. 139122-18-2](/img/structure/B154055.png)

2H-Indol-2-one, 4-[2-(benzoyloxy)ethyl]-1,3-dihydro-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "2H-Indol-2-one, 4-[2-(benzoyloxy)ethyl]-1,3-dihydro-" is a derivative of indole, which is a heterocyclic structure with a benzene ring fused to a pyrrole ring. Indole derivatives are of significant interest due to their diverse biological activities and their presence in many natural products and pharmaceuticals.

Synthesis Analysis

The synthesis of indole derivatives can be complex, involving multiple steps and various reagents. For instance, ethyl 3-(benzoylamino)-1H-indole-2-carboxylates were prepared by heating ethyl 2-(benzoylamino)-3-(phenylhydrazono)propanoates with polyphosphoric acid, as described in one study . Another approach involved the condensation of 1H-indol-3-ethanamine derivatives with 1,2-cyclohexanedione, followed by a Pictet-Spengler reaction to yield tetrahydrospiro[cyclohexane-1,1'-(1H)pyrido[3,4-b]indol]-2-ones .

Molecular Structure Analysis

The molecular structure of indole derivatives is characterized by the presence of a nitrogen atom within the heterocyclic ring, which can participate in hydrogen bonding and other interactions. The substitution on the indole ring, such as the benzoyloxyethyl group, can significantly alter the compound's electronic properties and reactivity .

Chemical Reactions Analysis

Indole derivatives can undergo various chemical reactions, including photoinduced transformations. For example, photoaddition of aminoquinones with alkenes can yield indole dione derivatives . Additionally, indole compounds can react with hydrazine hydrate to form debenzoylated hydrazides or undergo hydrolysis to yield carboxylic acids, which can decarboxylate to form amides .

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives, such as solubility, melting point, and reactivity, are influenced by the substituents on the indole core. For example, the introduction of a benzoyloxyethyl group can affect the compound's lipophilicity and its interaction with biological targets . The synthesis of novel compounds like ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate or acetate demonstrates the versatility of indole chemistry and the ability to tailor these properties for specific applications .

Wissenschaftliche Forschungsanwendungen

Indole Synthesis and Classification

Indoles, including derivatives like "2H-Indol-2-one," are pivotal in organic synthesis, inspiring a myriad of methods for their construction due to their profound presence in natural products and pharmaceuticals. Taber and Tirunahari (2011) provide a comprehensive classification of indole syntheses, highlighting nine strategic approaches to constructing the indole nucleus. This classification aids in understanding the diversity of synthetic routes and their historical and contemporary significance, laying a foundation for developing new indole derivatives with various applications in medicinal chemistry and material science (Taber & Tirunahari, 2011).

Pharmacokinetics and Hepatic Protection

Indole derivatives, such as Indole-3-Carbinol (I3C) and its major derivatives, demonstrate pleiotropic protective effects against chronic liver injuries. Wang et al. (2016) reviewed the pharmacokinetics of I3C and summarized its multifaceted roles in hepatic protection, including anti-fibrosis, anti-tumor, antioxidant, and immunomodulatory effects. This underscores the therapeutic potential of indole derivatives in treating liver diseases and their role in detoxification and inflammation mitigation (Wang et al., 2016).

Environmental Impact and Biodegradation

Indole derivatives also feature in environmental science, particularly in the study of biodegradation and the fate of organic pollutants. Thornton et al. (2020) explored the biodegradation of ethyl tert-butyl ether (ETBE) in soil and groundwater, revealing the role of microorganisms in breaking down ether compounds, including indole-based ethers. This research highlights the environmental persistence and microbial degradation pathways of such compounds, informing bioremediation strategies for contaminated sites (Thornton et al., 2020).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(2-oxo-1,3-dihydroindol-4-yl)ethyl benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3/c19-16-11-14-12(7-4-8-15(14)18-16)9-10-21-17(20)13-5-2-1-3-6-13/h1-8H,9-11H2,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPUSUFCWBNNFCW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC=C2NC1=O)CCOC(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30433504 |

Source

|

| Record name | 2H-Indol-2-one, 4-[2-(benzoyloxy)ethyl]-1,3-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30433504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2H-Indol-2-one, 4-[2-(benzoyloxy)ethyl]-1,3-dihydro- | |

CAS RN |

139122-18-2 |

Source

|

| Record name | 2H-Indol-2-one, 4-[2-(benzoyloxy)ethyl]-1,3-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30433504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.